REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[Cl:8].[H-].[Na+].[CH2:14](Br)[CH:15]=[CH2:16]>O1CCCC1.[Cl-].[Na+].O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:16][CH:15]=[CH2:14])[C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
32.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
92.9 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
brine
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for fourteen hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with dichloromethane (2×600 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with a solvent gradient of ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C#N)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |